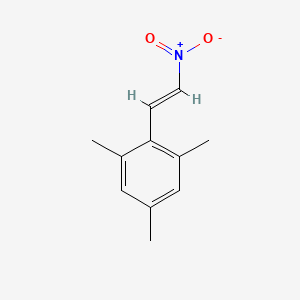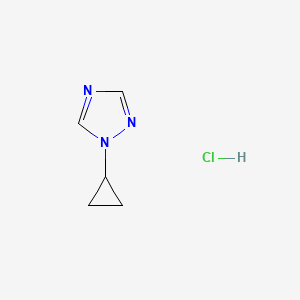
1-cyclopropyl-1H-1,2,4-triazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-1H-1,2,4-triazole hydrochloride is a heterocyclic compound that features a triazole ring substituted with a cyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-1H-1,2,4-triazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cycloaddition reaction, where a nitrile precursor reacts with a hydrazine derivative to form the triazole ring . Another method involves the use of microwave irradiation to facilitate the cyclization process, which offers the advantage of shorter reaction times and higher yields .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclopropyl-1H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the triazole ring.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of substituted triazole derivatives .
Aplicaciones Científicas De Investigación
1-Cyclopropyl-1H-1,2,4-triazole hydrochloride has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-cyclopropyl-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A basic triazole structure without the cyclopropyl group.
1,2,3-Triazole: Another isomeric form of triazole with different substitution patterns.
Uniqueness
1-Cyclopropyl-1H-1,2,4-triazole hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the development of novel compounds with specific biological activities and industrial applications .
Propiedades
Fórmula molecular |
C5H8ClN3 |
|---|---|
Peso molecular |
145.59 g/mol |
Nombre IUPAC |
1-cyclopropyl-1,2,4-triazole;hydrochloride |
InChI |
InChI=1S/C5H7N3.ClH/c1-2-5(1)8-4-6-3-7-8;/h3-5H,1-2H2;1H |
Clave InChI |
YXTCGBCGJWQCRF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C=NC=N2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(((Tert-butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13506868.png)

![2-[(4-Cyanophenyl)formamido]propanoic acid](/img/structure/B13506876.png)
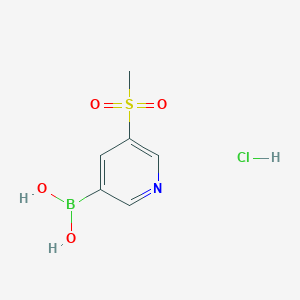
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13506893.png)
![6-Azaspiro[3.5]nonan-8-one](/img/structure/B13506906.png)
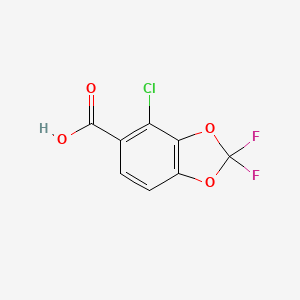
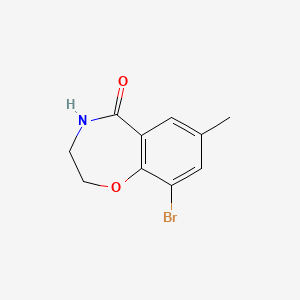
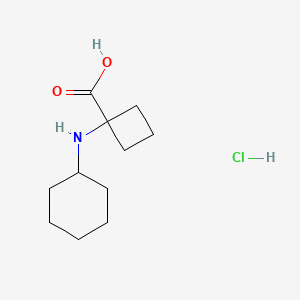
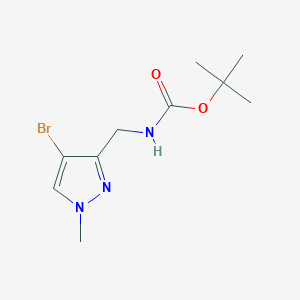
![(4aS,7aS)-1-[(5-methylthiophen-2-yl)methyl]-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B13506948.png)

![3,6-Diazabicyclo[3.2.1]octan-7-onehydrochloride](/img/structure/B13506961.png)
